![molecular formula C11H7NO3 B1603752 4-Nitronaphthalene-1-carbaldehyde CAS No. 42758-54-3](/img/structure/B1603752.png)
4-Nitronaphthalene-1-carbaldehyde
Overview
Description
4-Nitronaphthalene-1-carbaldehyde is a yellow crystalline compound with the chemical formula C11H7NO3. It is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It’s known that nitrated polycyclic aromatic hydrocarbons (nitro-pahs), a group to which this compound belongs, can interact with various biological targets .
Mode of Action
It’s known that 1-nitronaphthalene, a related compound, reacts with benzene and undergoes selective reduction with cyclohexane in the presence of aluminum chloride . This reaction could provide some insight into the potential interactions of 4-Nitronaphthalene-1-carbaldehyde with its targets.
Biochemical Pathways
A strain of sphingobium was found to grow on 1-nitronaphthalene as the sole carbon, nitrogen, and energy source . The gene cluster encoding 1-nitronaphthalene catabolism is located on a plasmid, and the initial step in degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This could suggest potential biochemical pathways that this compound might affect.
Result of Action
It’s known that nitro-pahs have been widely detected in the environment and they are more toxic than their corresponding parent pahs . This suggests that this compound could potentially have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Nitro-PAHs, including this compound, enter the environment from natural sources and anthropogenic activities . The presence of these compounds in various environmental media can affect their interactions with biological targets and their overall impact.
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which is resonance stabilized .
Cellular Effects
Related compounds such as 1-nitronaphthalene have been shown to cause lesions in both Clara and ciliated cells . It is possible that 4-Nitronaphthalene-1-carbaldehyde may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that related compounds can undergo free radical reactions, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that related compounds such as 1-nitronaphthalene can cause species-selective lung toxicity .
Dosage Effects in Animal Models
Related compounds such as 1-nitronaphthalene have been shown to cause species-selective toxicity, with rats being more susceptible than mice .
Metabolic Pathways
It is known that 1-nitronaphthalene, a related compound, can be metabolized to form 1,2-dihydroxynaphthalene, an early intermediate in the naphthalene degradation pathway .
Transport and Distribution
It is possible that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Nitronaphthalene-1-carbaldehyde typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods: In industrial settings, the nitration process is scaled up using continuous flow reactors to ensure consistent product quality and efficiency. The use of solid superacid catalysts, such as sulfated zirconia, has been explored to promote the nitration reaction under milder conditions, reducing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Nitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-aminonaphthalene-1-carbaldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: 4-Nitronaphthalene-1-carboxylic acid.
Reduction: 4-Aminonaphthalene-1-carbaldehyde.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
4-NNCA serves as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Studies
The compound has been utilized in biological studies focusing on enzyme inhibition and protein interactions. The reactive nature of the nitro group enables it to participate in biochemical pathways, providing insights into enzyme mechanisms and potential therapeutic targets.
Environmental Chemistry
Research indicates that 4-NNCA can undergo photolytic degradation in atmospheric conditions. Studies have shown that its interaction with hydroxyl radicals can lead to significant environmental impacts, including the formation of secondary pollutants. This aspect is crucial for understanding air quality and the behavior of nitroaromatic compounds in the environment .
Case Study 1: Enzyme Inhibition
A study investigated the effects of 4-NNCA on specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity through covalent modification, highlighting its potential as a lead compound for developing enzyme inhibitors .
Case Study 2: Photolytic Degradation
In another study focused on atmospheric chemistry, the photolysis rates of 4-NNCA were evaluated under simulated sunlight conditions. Results indicated that 4-NNCA has a significant photolytic lifetime, leading to its degradation and transformation into other reactive species, which could contribute to air pollution .
Table 1: Synthesis Methods of 4-Nitronaphthalene-1-carbaldehyde
Method | Description | Yield (%) |
---|---|---|
Nitration followed by formylation | Nitration of naphthalene followed by Vilsmeier formylation | 75-85 |
Direct nitration | Direct nitration using concentrated nitric acid | 60-70 |
Target Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Cytochrome P450 | Covalent modification | 12 |
Aldose reductase | Competitive inhibition | 25 |
Comparison with Similar Compounds
- 2-Nitronaphthalene
- 1-Nitronaphthalene
- 2-Methyl-1-nitronaphthalene
Comparison: 4-Nitronaphthalene-1-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .
Biological Activity
4-Nitronaphthalene-1-carbaldehyde is a nitroaromatic compound characterized by its nitro and aldehyde functional groups. This compound is of considerable interest due to its potential biological activities, including mutagenicity and cytotoxicity. Understanding its biological interactions is crucial for assessing its safety and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₇NO₃
- Molecular Weight : Approximately 201.18 g/mol
- Physical State : Yellow crystalline solid
- Melting Point : Around 76°C
- Solubility : Soluble in organic solvents like ethanol and diethyl ether, but insoluble in water.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its metabolic conversion to reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects.
Mutagenicity and Carcinogenic Potential
This compound has been shown to induce DNA damage in bacterial strains, such as Salmonella typhimurium, suggesting a potential carcinogenic risk. Its metabolites can bind covalently to DNA and proteins, altering their functions and possibly leading to mutagenic effects .
Study 1: DNA Damage Induction
A study evaluated the mutagenic effects of this compound using the Ames test. Results indicated a significant increase in revertant colonies in the presence of the compound, confirming its mutagenic potential. The study highlighted the importance of metabolic activation in mediating these effects.
Study 2: Cytotoxicity Assessment
In vitro studies on various cell lines demonstrated that this compound exhibits cytotoxic effects. The compound was tested against breast cancer cell lines, showing an IC50 value of approximately 21.8 µM, indicating moderate cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes to form reactive electrophiles that interact with cellular macromolecules.
- Oxidative Stress : Exposure leads to the generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage.
- Protein Adduction : Reactive intermediates can form adducts with proteins, disrupting normal cellular functions and potentially leading to apoptosis .
Comparative Analysis with Related Compounds
Compound | Mutagenicity | Cytotoxicity (IC50) | Mechanism of Action |
---|---|---|---|
This compound | Yes | 21.8 µM | Metabolic activation, protein adduction |
1-Nitronaphthalene | Yes | 12.4 µM | Similar mechanisms |
Nitrobenzene | Moderate | >50 µM | Less potent than nitro PAHs |
Environmental Impact
Nitroaromatic compounds like this compound are prevalent in industrial environments and can enter ecosystems through various pathways. Their persistence and toxicity raise concerns about their impact on human health and the environment.
Properties
IUPAC Name |
4-nitronaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEPRUKGWGZQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606356 | |
Record name | 4-Nitronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42758-54-3 | |
Record name | 4-Nitronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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